molecular formula C12H7N5 B8760391 2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile CAS No. 62052-31-7

2-(triazolo[4,5-b]pyridin-3-yl)benzonitrile

Cat. No. B8760391
M. Wt: 221.22 g/mol
InChI Key: WQWAOZLIKZNJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04000286

Procedure details

The cyano compound (from Example 7) (600 mg.) was dissolved in 8 ml. of concentrated sulfuric acid with ice cooling. After standing at room temperature for 7 hours it was poured onto ice. The cold solution was treated with an excess of ammonium hydroxide. The precipitate was collected, air dried and recrystallized from dimethylformamide and water to give 3-(2-carbamoylphenyl)-3H-1,2,3-triazolo[4,5-b]pyridine, m.p. >340° C.
Name
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[C:13]2=[N:14][CH:15]=[CH:16][CH:17]=[C:12]2[N:11]=[N:10]1)#[N:2].S(=O)(=O)(O)[OH:19].[OH-].[NH4+]>>[C:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[N:9]1[C:13]2=[N:14][CH:15]=[CH:16][CH:17]=[C:12]2[N:11]=[N:10]1)(=[O:19])[NH2:2] |f:2.3|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C(#N)C1=C(C=CC=C1)N1N=NC=2C1=NC=CC2
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
it was poured onto ice
CUSTOM
Type
CUSTOM
Details
The precipitate was collected
CUSTOM
Type
CUSTOM
Details
air dried
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide and water

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
C(N)(=O)C1=C(C=CC=C1)N1N=NC=2C1=NC=CC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.